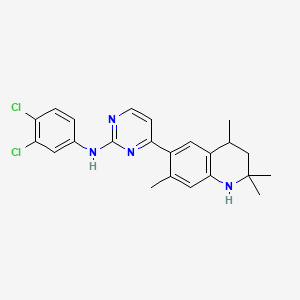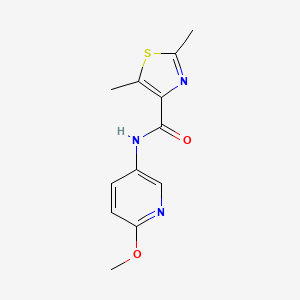![molecular formula C24H26F2N6 B11035161 4-[bis(4-fluorophenyl)methyl]-N-(4,6-dimethylpyrimidin-2-yl)piperazine-1-carboximidamide](/img/structure/B11035161.png)
4-[bis(4-fluorophenyl)methyl]-N-(4,6-dimethylpyrimidin-2-yl)piperazine-1-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[BIS(4-FLUOROPHENYL)METHYL]-N-(4,6-DIMETHYL-2-PYRIMIDINYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXIMIDAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a tetrahydropyrazine core substituted with bis(4-fluorophenyl)methyl and 4,6-dimethyl-2-pyrimidinyl groups, making it a subject of interest in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[BIS(4-FLUOROPHENYL)METHYL]-N-(4,6-DIMETHYL-2-PYRIMIDINYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXIMIDAMIDE typically involves multi-step organic reactions. The starting materials often include bis(4-fluorophenyl)methanol and 4,6-dimethyl-2-pyrimidinylamine. The reaction proceeds through a series of steps including condensation, cyclization, and functional group modifications under controlled conditions such as specific temperatures, solvents, and catalysts .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. Common industrial methods include the use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
4-[BIS(4-FLUOROPHENYL)METHYL]-N-(4,6-DIMETHYL-2-PYRIMIDINYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXIMIDAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-[BIS(4-FLUOROPHENYL)METHYL]-N-(4,6-DIMETHYL-2-PYRIMIDINYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXIMIDAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-[BIS(4-FLUOROPHENYL)METHYL]-N-(4,6-DIMETHYL-2-PYRIMIDINYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXIMIDAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies on its binding affinity and molecular interactions are crucial for understanding its effects .
Comparison with Similar Compounds
Similar Compounds
- Bis(4-fluorophenyl)methanol
- 4,4′-Bis(trifluoromethyl)-2,2′-bipyridine
- 1-[2,4-bis(bis(4-fluorophenyl)methyl)naphthylimino]-2-aryliminoacenaphthylnickel bromides
Uniqueness
4-[BIS(4-FLUOROPHENYL)METHYL]-N-(4,6-DIMETHYL-2-PYRIMIDINYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXIMIDAMIDE stands out due to its unique combination of functional groups and structural features.
Properties
Molecular Formula |
C24H26F2N6 |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
4-[bis(4-fluorophenyl)methyl]-N'-(4,6-dimethylpyrimidin-2-yl)piperazine-1-carboximidamide |
InChI |
InChI=1S/C24H26F2N6/c1-16-15-17(2)29-24(28-16)30-23(27)32-13-11-31(12-14-32)22(18-3-7-20(25)8-4-18)19-5-9-21(26)10-6-19/h3-10,15,22H,11-14H2,1-2H3,(H2,27,28,29,30) |
InChI Key |
YXDAEUNAMSEJGH-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(/N)\N2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)C |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)N2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl {4-oxo-2-[2-(4,4,6,8-tetramethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-ylidene)hydrazino]-1,3-thiazol-5(4H)-ylidene}acetate](/img/structure/B11035097.png)


![2-(3,4-dihydroisoquinolin-2(1H)-yl)-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B11035111.png)
![(1Z)-8-fluoro-4,4,6-trimethyl-1-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethylidene]-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11035119.png)
![ethyl 2-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11035124.png)
![(1E)-1-[(4-ethylphenyl)imino]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11035142.png)
![Ethyl 2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11035153.png)

![N-(3-chloro-4-methylphenyl)-2-(5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B11035157.png)
![Methyl 2-{[(2-cyclopropyl-1-oxo-1,2-dihydroisoquinolin-4-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B11035165.png)
![1-[(2,5-Difluorophenyl)sulfonyl]-4-(6-phenyl-4-pyrimidinyl)piperazine](/img/structure/B11035170.png)
![5,5-dimethyl-N-pentyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine](/img/structure/B11035179.png)
